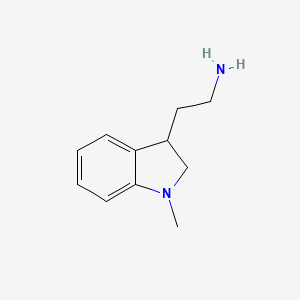![molecular formula C12H12ClNO2 B12118820 (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, an iminomethyl group, and a hydroxypent-3-en-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one typically involves the condensation of 3-chlorobenzaldehyde with a suitable amine, followed by the addition of a hydroxypent-3-en-2-one moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[(3-chlorophenyl)iminomethyl]-6-ethoxyphenol
- 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
Uniqueness
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-8(15)12(9(2)16)7-14-11-5-3-4-10(13)6-11/h3-7,15H,1-2H3/b12-8+,14-7? |
InChI Key |
NIDFAOQNOXNGFB-ODOBQZIKSA-N |
Isomeric SMILES |
C/C(=C(/C=NC1=CC(=CC=C1)Cl)\C(=O)C)/O |
Canonical SMILES |
CC(=C(C=NC1=CC(=CC=C1)Cl)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118746.png)
![4-[(2E)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B12118754.png)

![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)



![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)




![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)
